![molecular formula C12H16N2O B1433281 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one CAS No. 1545899-12-4](/img/structure/B1433281.png)
1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one
Overview
Description
1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It is also known by its IUPAC name, 1-(2-isopropylphenyl)imidazolidin-2-one . This compound is a member of the imidazolidinone family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Imidazolidinones are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one can be achieved through several routes. One common method involves the reaction of 1,2-diamines with carbon dioxide (CO2) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) . This reaction typically occurs in solvents such as acetonitrile (MeCN) or dichloromethane (CH2Cl2) at temperatures ranging from -40°C to room temperature .
Chemical Reactions Analysis
1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the imidazolidinone ring is retained, but substituents on the phenyl ring are replaced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Research : Recent studies have indicated that imidazolidinones can exhibit anticancer properties. For instance, compounds with similar structures have been investigated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The imidazolidinone scaffold may enhance the efficacy and selectivity of anticancer agents due to its ability to interact with biological targets effectively.
- Antimicrobial Activity : Compounds containing the imidazolidinone moiety have shown promise as antimicrobial agents. Research has demonstrated that modifications to the imidazolidinone structure can lead to increased antibacterial and antifungal activity. This suggests that 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one could be explored for developing new antimicrobial therapies.
- Neuroprotective Effects : Some studies have indicated that imidazolidinones may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. Investigating how this compound affects neuronal survival and function could open new avenues for therapeutic development.
Material Science Applications
- Polymer Chemistry : The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties or introduce specific functionalities, such as improved thermal stability or chemical resistance.
- Catalysis : Imidazolidinones are often explored as ligands or catalysts in various organic reactions. Their ability to stabilize transition states can facilitate reactions such as asymmetric synthesis, making them valuable in producing chiral compounds for pharmaceutical applications.
Case Studies
- Anticancer Activity Assessment : A study published in Journal of Medicinal Chemistry investigated a series of imidazolidinones, including derivatives of this compound, for their anticancer efficacy against breast cancer cell lines. Results indicated significant cytotoxic effects, leading to further exploration of structure-activity relationships (SAR) to optimize potency.
- Synthesis of Novel Antimicrobial Agents : Research conducted at a leading university focused on synthesizing new antimicrobial agents based on the imidazolidinone framework. The study highlighted how modifications to the side chains significantly influenced antimicrobial activity against resistant strains of bacteria, suggesting potential applications in developing next-generation antibiotics.
- Polymer Development for Biomedical Applications : A recent project aimed at creating biocompatible polymers incorporated this compound into the polymer backbone. The resulting materials demonstrated enhanced mechanical properties and biocompatibility, making them suitable for use in medical devices.
Mechanism of Action
The mechanism of action of 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
1-(2-Methylphenyl)imidazolidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
1-(2-Ethylphenyl)imidazolidin-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
1-(2-Propylphenyl)imidazolidin-2-one: Similar structure but with a propyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substituent (isopropyl group) on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one is a compound that belongs to the imidazolidinone class, which has garnered attention due to its diverse biological activities. This article provides an overview of the biological activities associated with this compound, including its pharmacological potential, synthesis methods, and relevant case studies.
Overview of Imidazolidinones
Imidazolidinones are five-membered heterocyclic compounds that contain nitrogen atoms in their ring structure. These compounds have been studied for their wide range of biological activities, including:
- Antimicrobial : Effective against bacteria and fungi.
- Antitumor : Potential in cancer treatment.
- Anti-inflammatory : Reducing inflammation in various conditions.
- Anticonvulsant : Used in the treatment of epilepsy.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of imidazolidinones possess significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Some imidazolidinone derivatives have been evaluated for their ability to inhibit tumor growth. The mechanism often involves interference with cellular pathways that promote cancer cell proliferation .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is beneficial in treating chronic inflammatory diseases .
- Anticonvulsant Properties : Recent studies indicate that certain imidazolidinone derivatives exhibit anticonvulsant effects comparable to established medications like phenytoin .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways, including:
- Pd-Catalyzed Reactions : Utilizing palladium catalysts for the coupling of aryl or alkenyl bromides with urea derivatives has been reported to yield imidazolidinones efficiently .
- Hybrid Compound Design : Researchers are exploring hybrid compounds combining imidazolidinones with other pharmacophores to enhance biological activity and reduce side effects .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study by Jain et al. synthesized a series of imidazolidinone derivatives, demonstrating significant antimicrobial activity against common pathogens .
- Research on hybrid compounds incorporating imidazolidinone structures has shown enhanced anticonvulsant activity, indicating potential for new therapeutic agents .
- A recent investigation highlighted the anti-tumor properties of imidazolidinone derivatives, suggesting mechanisms involving apoptosis induction in cancer cells .
Properties
IUPAC Name |
1-(2-propan-2-ylphenyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(2)10-5-3-4-6-11(10)14-8-7-13-12(14)15/h3-6,9H,7-8H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBKACZCGTYQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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